molecular formula C15H20Cl2N2O B093319 Clibucaine CAS No. 15302-10-0

Clibucaine

Cat. No.: B093319
CAS No.: 15302-10-0
M. Wt: 315.2 g/mol
InChI Key: GDDYCOSWVJRUHM-UHFFFAOYSA-N
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Description

Clibucaine is a piperidine derivative known for its local anesthetic properties. It was used clinically as a local anesthetic in the 1980s. The compound’s molecular formula is C15H20Cl2N2O, and it has a molecular weight of 315.238 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clibucaine can be synthesized through a multi-step process involving the reaction of 2,4-dichloroaniline with 1-piperidinylbutanone. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The final product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Clibucaine has been extensively studied for its local anesthetic properties. It is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the effects of structural modifications on anesthetic activity.

    Biology: Investigating its effects on nerve conduction and pain pathways.

    Medicine: Exploring its potential use in new anesthetic formulations and drug delivery systems.

    Industry: Used in the development of new anesthetic agents and formulations

Mechanism of Action

Clibucaine exerts its local anesthetic effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound primarily targets voltage-gated sodium channels, disrupting the normal function of these channels and inhibiting nerve signal transmission .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure, with its piperidine ring and dichlorophenyl group, provides distinct pharmacological properties. It offers a balance between potency and duration of action, making it suitable for various clinical applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and development .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYCOSWVJRUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864581
Record name N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-10-0
Record name Clibucaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLIBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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